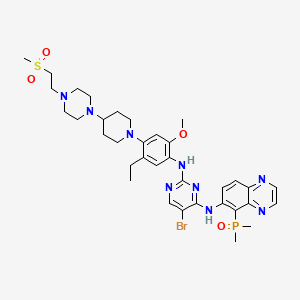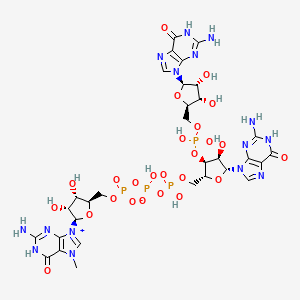
Blonanserin C-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Blonanserin C-d8 is a deuterated form of blonanserin, an atypical antipsychotic used primarily in the treatment of schizophrenia. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of blonanserin due to its stability and distinguishable mass spectrometric properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Blonanserin C-d8 involves the incorporation of deuterium atoms into the blonanserin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve efficient and cost-effective production. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
化学反应分析
Types of Reactions
Blonanserin C-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at various positions on the blonanserin molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted blonanserin compounds.
科学研究应用
Blonanserin C-d8 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of blonanserin in biological systems.
Metabolic Pathway Analysis: The deuterated form allows for the detailed analysis of metabolic pathways and the identification of metabolites.
Drug Interaction Studies: this compound is used to investigate potential drug-drug interactions and their effects on the pharmacokinetics of blonanserin.
Analytical Method Development: It serves as an internal standard in the development and validation of analytical methods for the quantification of blonanserin in biological samples.
作用机制
Blonanserin C-d8, like blonanserin, exerts its effects by binding to and inhibiting dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity . This inhibition reduces dopaminergic and serotonergic neurotransmission, leading to a reduction in the positive and negative symptoms of schizophrenia . The deuterated form, this compound, is primarily used in research to study these mechanisms in detail.
相似化合物的比较
Blonanserin C-d8 can be compared with other deuterated antipsychotic compounds such as:
Risperidone-d4: Another deuterated antipsychotic used in pharmacokinetic studies.
Olanzapine-d3: Used for similar purposes in the study of olanzapine metabolism and pharmacokinetics.
Aripiprazole-d8: Utilized in research to investigate the pharmacokinetics and metabolic pathways of aripiprazole.
This compound is unique due to its specific application in the study of blonanserin, providing valuable insights into its pharmacokinetics and metabolic pathways that are not easily achievable with non-deuterated forms.
属性
分子式 |
C21H26FN3 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
InChI |
InChI=1S/C21H26FN3/c22-17-9-7-16(8-10-17)19-15-21(25-13-11-23-12-14-25)24-20-6-4-2-1-3-5-18(19)20/h7-10,15,23H,1-6,11-14H2/i11D2,12D2,13D2,14D2 |
InChI 键 |
DCXNWKJBGWQTRN-FUEQIQQISA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)([2H])[2H])[2H] |
规范 SMILES |
C1CCCC2=C(CC1)C(=CC(=N2)N3CCNCC3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





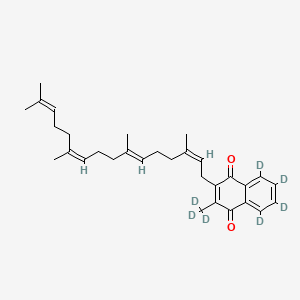
![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)
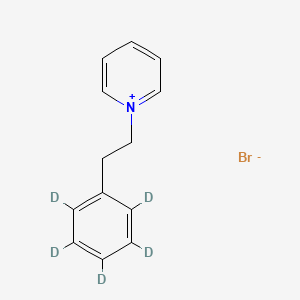
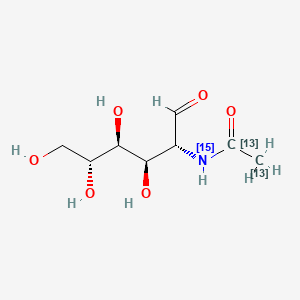
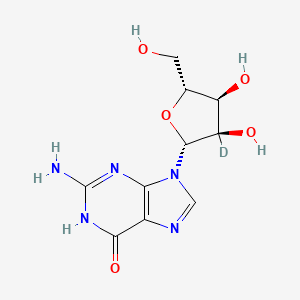
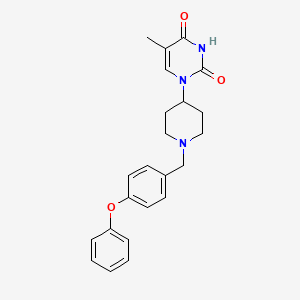
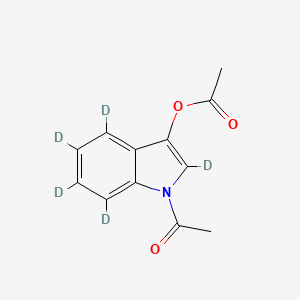
![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)
